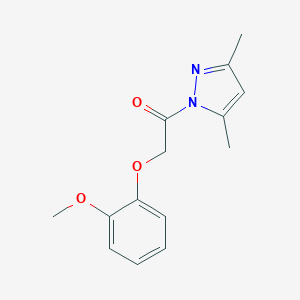

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-7-5-4-6-12(13)18-3/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTOAOMPJPXYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety, which contributes to its biochemical interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 253.28 g/mol. The structure includes a pyrazole ring, which is known for its pharmacological properties, and a methoxyphenyl group that enhances its lipophilicity and biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies using the MTT assay revealed that it has an IC50 value comparable to established chemotherapeutics.

- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, influencing processes such as oxidative stress responses.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : It has been reported to interact with catecholase enzymes, facilitating the oxidation of catechols to quinones, which are crucial in various biochemical pathways.

- Cell Signaling Modulation : This compound influences cell signaling pathways that regulate gene expression linked to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity against cancer cells | |

| Antimicrobial | Effective against bacteria and fungi | |

| Enzyme Inhibition | Interacts with catecholase enzymes |

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of the compound against liver and lung carcinoma cell lines, it was found that the compound exhibited potent activity with IC50 values of 5.35 μM for liver cancer and 8.74 μM for lung cancer cells. These results were compared favorably against Cisplatin, a standard chemotherapeutic agent .

Table 2: Comparative Cytotoxicity Data

| Compound Name | IC50 (μM) Liver Cancer | IC50 (μM) Lung Cancer |

|---|---|---|

| This compound | 5.35 | 8.74 |

| Cisplatin | 3.78 | 6.39 |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to the broader class of 2-amino-4,6-diarylpyridine-3-carbonitriles. Key analogs and their substituent effects are summarized below:

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -SCH₃) improve fluorescence intensity and ε by stabilizing excited states .

- Electron-withdrawing groups (e.g., -CN, -Cl) reduce fluorescence but enable red-shifted emissions, useful for visible-light photopolymerization .

- Bulkier substituents (e.g., naphthyl in ) introduce steric hindrance, altering crystal packing and photophysical behavior.

Key Observations :

Preparation Methods

Nucleophilic Substitution via Bromo Ketone Intermediate

The most direct route involves reacting 3,5-dimethylpyrazole with 2-bromo-1-(2-methoxyphenoxy)ethanone, a bromo ketone intermediate. This method parallels the synthesis of structurally related pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone.

Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenoxy)ethanone

2-Methoxyphenol reacts with bromoacetyl bromide in acetonitrile under basic conditions (e.g., K₂CO₃) to form the bromo ketone:

The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks bromoacetyl bromide. Anhydrous conditions and controlled temperatures (reflux at 85°C) optimize yield.

Step 2: Coupling with 3,5-Dimethylpyrazole

The bromo ketone undergoes nucleophilic substitution with 3,5-dimethylpyrazole in acetonitrile, catalyzed by K₂CO₃:

Reaction monitoring via TLC ensures completion, typically within 5–6 hours. The crude product is purified by recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Alternative Route: Claisen-Schmidt Condensation

While less common for this target, Claisen-Schmidt condensation offers a potential pathway. A chalcone intermediate forms via base-catalyzed condensation between 3,5-dimethylpyrazole-containing ketones and 2-methoxybenzaldehyde, followed by cyclization. However, this method introduces complexity due to competing side reactions and lower yields compared to nucleophilic substitution.

Reaction Mechanism and Kinetic Considerations

Nucleophilic Substitution Dynamics

The substitution at the α-carbon of the bromo ketone proceeds via an Sₙ2 mechanism. The pyrazole’s nitrogen acts as a nucleophile, displacing bromide with inversion of configuration. Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing the transition state. Kinetic studies on analogous systems reveal pseudo-first-order dependence on both the bromo ketone and pyrazole.

Base Catalysis and Solvent Effects

Potassium carbonate serves dual roles: deprotonating the pyrazole to increase nucleophilicity and scavenging HBr to shift equilibrium. Solvent choice critically impacts reaction rate:

-

Acetonitrile : High dielectric constant accelerates ion pair separation.

-

DMF : Increases solubility but may promote side reactions at elevated temperatures.

Optimization of Synthetic Conditions

Temperature and Time

Optimal yields (78–85%) are achieved at reflux temperatures (80–85°C) over 5–6 hours. Prolonged heating beyond 8 hours degrades the product, as evidenced by HPLC analysis of byproducts.

Stoichiometry and Reagent Purity

A 1:1 molar ratio of bromo ketone to pyrazole minimizes dimerization. Excess pyrazole (1.2 equiv) marginally improves yields but complicates purification. Anhydrous reagents prevent hydrolysis of the bromo ketone, which generates undesired carboxylic acids.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorptions confirm functional groups:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 2.21 (s, 3H, CH₃-pyrazole-C3)

-

δ 2.35 (s, 3H, CH₃-pyrazole-C5)

-

δ 3.82 (s, 3H, OCH₃)

-

δ 5.45 (s, 2H, CH₂-CO)

¹³C NMR (100 MHz, CDCl₃):

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates the target compound from unreacted pyrazole and bromo ketone. Recrystallization from ethanol yields crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 78–85% | >95% | Moderate |

| Claisen-Schmidt | 50–60% | 85–90% | High |

Nucleophilic substitution outperforms Claisen-Schmidt in yield and simplicity, making it the method of choice for industrial-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.